molecular formula C12H17N3O2S B11157090 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11157090
M. Wt: 267.35 g/mol
InChI Key: MAGFEVABDLFQAV-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a compound that features a thiazole ring, a piperidine ring, and a carboxamide group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the acetylated thiazole with the piperidine-4-carboxamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide can be compared with other thiazole-containing compounds:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different functional groups.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring and is used in the treatment of HIV.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17)

InChI Key

MAGFEVABDLFQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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